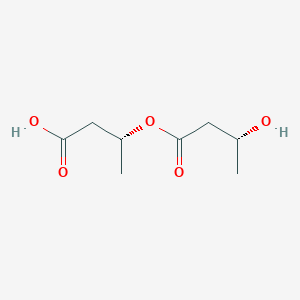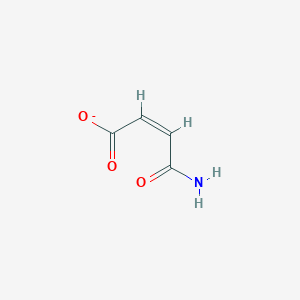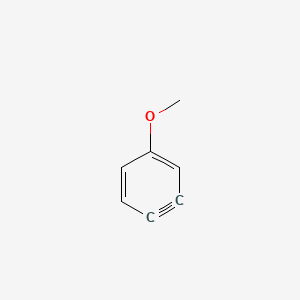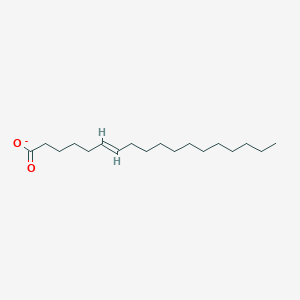
3-Dehydroecdysone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-dehydroecdysone is a 3-oxo steroid and a secondary alpha-hydroxy ketone. It derives from an ecdysone.
科学的研究の応用
Metabolism in Crustaceans and Insects
Crayfish Metabolism
In crayfish, 3-Dehydroecdysone (3DE) is primarily secreted by moulting glands. It undergoes efficient metabolic reduction and hydroxylation, transforming into 20-hydroxyecdysone (20E), a significant circulating ecdysteroid. This process is influenced by different tissues and varies with the moulting stage (Bocking, Dauphin-Villemant, & Lafont, 2013).
Insect Hormone Regulation
In Trichoplusia ni (cabbage looper), a this compound 3β-reductase homologue (DERH) mediates the conversion of 3DE to ecdysone (E), which then transforms into 20E, the major insect molting hormone. This gene is upregulated in response to bacterial infection (Lundström et al., 2002).
Drosophila Developmental Regulation
Drosophila melanogaster's ecdysone oxidase (DmEO) catalyzes the conversion of ecdysone into 3DE. This enzyme is primarily expressed in the midgut during late larval stages, aligning with hormone peaks. It's suggested that 3DE and its metabolites may participate in an unconventional ecdysteroid signaling pathway (Takeuchi et al., 2005).
Silkworm Molting
In Bombyx mori (silkworm), 3DE undergoes reversible reduction to ecdysone by 3DE 3β-reductase in the hemolymph, essential for molting hormone regulation. This enzyme's expression varies in different tissues and developmental stages (Yang et al., 2011).
Ecdysteroid Signaling and Metabolism
Ecdysteroid Inactivation in Insects
The inactivation of ecdysteroids in insects like Spodoptera littoralis involves ecdysone oxidase converting ecdysone into 3DE, followed by irreversible reduction to 3-epiecdysone by 3DE 3α-reductase. This process is a critical step in ecdysteroid signaling and metabolism (Takeuchi et al., 2000).
Crab Hormone Secretion
In Menippe mercenaria (stone crab), the Y-organs secrete ecdysteroids, including 3DE. This secretion represents a unique ecdysteroid biosynthesis pathway among crustaceans studied, indicating diverse metabolic roles of 3DE in different species (Wang et al., 2000).
Other Research Applications
Silkworm Spermatogenesis
AKR2E4, an aldo-keto reductase reducing 3DE to ecdysone, plays a crucial role in the silkworm testes, indicating its involvement in spermatogenesis (Yamamoto, Ozakiya, & Uno, 2017).
Immune Response in Silkworm
Enhanced 20E titer, regulated by 3DE-3β-reductase, improves the silkworm's defense against bacterial infections, demonstrating a link between hormone synthesis pathways and immune response (Sun, Shen, Zhou, & Zhang, 2016).
Microbial Biotransformation
The fungus Curvularia lunata can transform ecdysteroids with a 3-hydroxy-2-mesyloxy group into 3-dehydro-2-deoxy analogues, illustrating potential biotechnological applications (Changtam et al., 2008).
Structural Characterization
Identification of AKR2E4, an enzyme in Bombyx mori with 3DE reductase activity, has been characterized, offering insights into its role in ecdysone regulation (Yamamoto & Wilson, 2013).
Therapeutic Potential
20-hydroxyecdysone (20E), derived from 3DE, shows potential for treating neuromuscular, cardio-metabolic, and respiratory diseases, demonstrating significant pharmaceutical applications (Dinan, Dioh, Veillet, & Lafont, 2021).
Calf Urine Metabolites
After 20-hydroxyecdysone administration in cattle, various metabolites, including those derived from 3DE, have been identified, providing insights into its metabolic pathways in mammals (Destrez, Pinel, Monteau, Lafont, & Le Bizec, 2009).
特性
分子式 |
C27H42O6 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
(2S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,23,28,31-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,23-,25+,26+,27+/m0/s1 |
InChIキー |
GDSSFVCRVUQMRG-OSCDMYCUSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H](C(=O)C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |
正規SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |
同義語 |
3-dehydroecdysone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


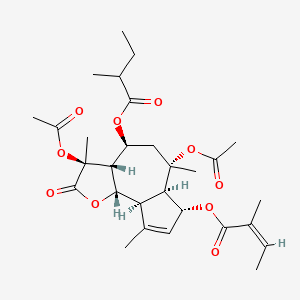
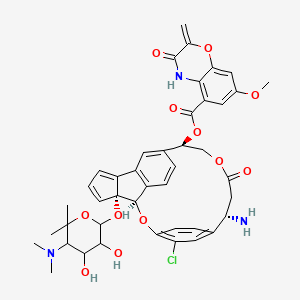
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)
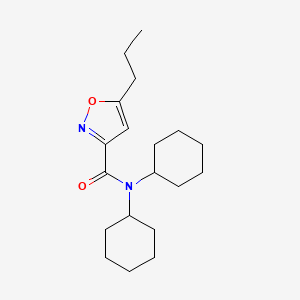
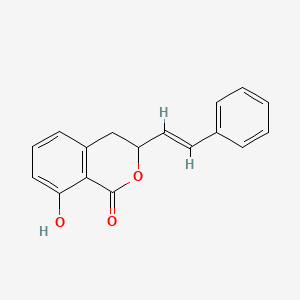
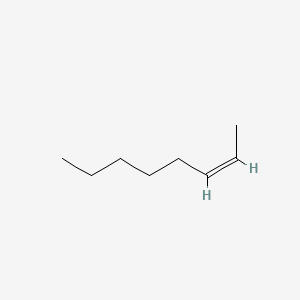

![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)
